![molecular formula C23H19N3O3S B2454671 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895026-82-1](/img/structure/B2454671.png)
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
“6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine” is a chemical compound with the CAS Number: 313223-82-4 . It has a molecular weight of 208.24 . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
Heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials . A multistep synthesis of the electron-poor 6, 7-dihydro-1, 4-dioxino- [2, 3-f] [2,1,3]-benzothiadiazole are presented .Chemical Reactions Analysis
The synthesis of the electron-poor 6, 7-dihydro-1, 4-dioxino- [2, 3-f] [2,1,3]-benzothiadiazole involves a multistep process .Physical And Chemical Properties Analysis
The compound “6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine” has a molecular weight of 208.24 . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Antibacterial Activity
The compound has demonstrated antibacterial properties, making it a promising candidate for combating bacterial infections. Research has shown that it inhibits bacterial biofilm growth, particularly against Bacillus subtilis (with 60.04% inhibition) and Escherichia coli (also with 60.04% inhibition) . Further investigations into its mechanism of action and potential clinical applications are warranted.
Enzyme Inhibition
Studies have explored the compound’s interaction with enzymes. While it exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes, further research could uncover specific applications in enzyme-related diseases or drug development .
Heterocyclic Chemistry
The compound’s unique heterocyclic structure—containing both a dioxino-benzothiazole ring and a phenyl group—makes it interesting for synthetic chemistry. Researchers have synthesized related monomers based on 2,1,3-benzothiadiazole, which could find applications in materials science, organic electronics, or polymer chemistry .
Safety and Hazards
The compound “6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine” has several hazard statements including H302-H312-H315-H319-H332-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c27-22(11-16-5-2-1-3-6-16)26(15-17-7-4-8-24-14-17)23-25-18-12-19-20(13-21(18)30-23)29-10-9-28-19/h1-8,12-14H,9-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMJYYBCSUASPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
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